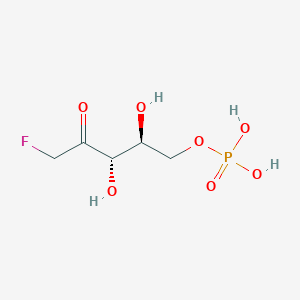![molecular formula C24H23ClN2O2 B237559 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide, also known as GW 501516, is a synthetic drug that is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. Since then, it has gained popularity in the scientific community for its potential use in enhancing athletic performance and endurance.
Mécanisme D'action
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 works by activating the PPARδ receptor, which plays a key role in regulating energy metabolism. Activation of this receptor leads to increased expression of genes involved in energy metabolism and reduced expression of genes involved in lipid metabolism. This leads to increased fat burning and improved endurance.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in energy metabolism, reduce the expression of genes involved in lipid metabolism, and increase the production of red blood cells. It has also been shown to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has a number of advantages and limitations for use in lab experiments. One advantage is its ability to improve endurance and fat burning, which can be useful in studies involving exercise performance. However, its potential effects on lipid metabolism and glucose tolerance must be taken into account when designing experiments.
Orientations Futures
There are a number of future directions for research involving N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases. It has also been suggested that it may have potential as a treatment for muscle wasting disorders. Additionally, further research is needed to fully understand its effects on lipid metabolism and glucose tolerance.
Méthodes De Synthèse
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 involves a multi-step process that begins with the reaction of 3-chloro-4-fluoroaniline with morpholine to form N-(4-morpholinyl)-3-chloro-4-fluoroaniline. This is then reacted with 2,2-diphenylacetic acid to form the final product, N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide.
Applications De Recherche Scientifique
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide 501516 has been the subject of numerous scientific studies, with a focus on its potential use in improving athletic performance and endurance. It has been shown to increase the expression of genes involved in energy metabolism and reduce the expression of genes involved in lipid metabolism, leading to increased endurance and fat burning. It has also been shown to increase the production of red blood cells, which can improve oxygen delivery to muscles.
Propriétés
Nom du produit |
N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide |
|---|---|
Formule moléculaire |
C24H23ClN2O2 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
N-(3-chloro-2-morpholin-4-ylphenyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23ClN2O2/c25-20-12-7-13-21(23(20)27-14-16-29-17-15-27)26-24(28)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2,(H,26,28) |
Clé InChI |
CDCIXHJXYUMEKM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)
![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)